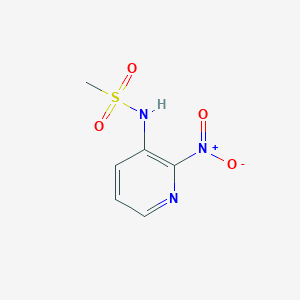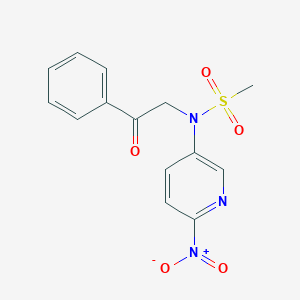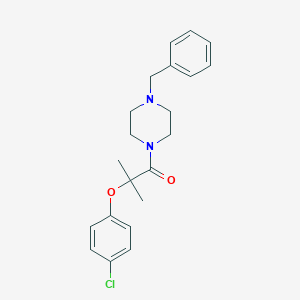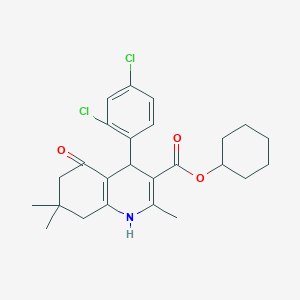![molecular formula C21H34N4O2 B240931 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile, also known as BOC-3-OMe, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile also inhibits the activity of various enzymes, including caspase-3 and COX-2. These inhibitory effects contribute to the anti-cancer, anti-inflammatory, and neuroprotective effects of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile.
Efectos Bioquímicos Y Fisiológicos
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has also been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile in lab experiments is its high purity and yield. Additionally, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile. One direction is to further investigate its potential as an anticancer agent and explore its effectiveness against different types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent and explore its effectiveness in treating inflammatory diseases. Additionally, future research could focus on exploring the neuroprotective effects of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile and its potential in treating neurodegenerative diseases. Finally, future research could focus on improving the solubility of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile to make it more versatile in lab experiments.
Métodos De Síntesis
The synthesis of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile involves the reaction of 4-butylcyclohexanone with 3-(4-morpholinyl)propylamine in the presence of sodium ethoxide to form the intermediate product. The intermediate product is then reacted with 4-cyanophenyl isocyanate to yield the final product, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile. The synthesis of 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has shown promising results in various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the proliferation of cancer cells by inducing apoptosis. Additionally, 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. 2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile has also been shown to have potential as a neuroprotective agent, as it protects against oxidative stress-induced neuronal damage.
Propiedades
Nombre del producto |
2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C21H34N4O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-(4-butylcyclohexyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H34N4O2/c1-2-3-5-17-6-8-18(9-7-17)20-24-19(16-22)21(27-20)23-10-4-11-25-12-14-26-15-13-25/h17-18,23H,2-15H2,1H3 |
Clave InChI |
MXVIYFUCYJQMEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N |
SMILES canónico |
CCCCC1CCC(CC1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


